molecular formula C20H20N2OS2 B2397429 N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941982-13-4

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2397429
CAS No.: 941982-13-4
M. Wt: 368.51
InChI Key: SMMOVDSITTUEPL-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic thiazolyl N-benzyl-substituted acetamide derivative developed for biochemical research. This class of compounds is of significant interest in medicinal chemistry for its potential as a Src kinase inhibitor . Src kinase is a key enzyme involved in cellular signaling pathways that regulate proliferation, differentiation, and survival; its inhibition is a validated strategy in anticancer research . Studies on structurally related analogs have demonstrated inhibition of cell proliferation in various human carcinoma cell lines, including breast carcinoma (BT-20) and leukemia (CCRF-CEM) cells, highlighting the research value of this chemical scaffold in oncology and kinase biology . The molecular structure incorporates a thiazole core linked to a benzylthio ether and an N-benzyl acetamide moiety, features commonly associated with bioactive molecules. This product is intended for use in laboratory research only, providing scientists with a tool to explore Src-related signaling pathways and to investigate novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-15-7-9-17(10-8-15)13-24-20-22-18(14-25-20)11-19(23)21-12-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOVDSITTUEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring, followed by benzylation to introduce the benzyl group . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has the molecular formula C20H20N2OS2C_{20}H_{20}N_{2}OS_{2} and a molecular weight of 368.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry .

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. Thiazole derivatives have been shown to interact with various biological targets, including enzymes involved in cancer progression .

Case Study:
A study demonstrated that thiazole-based compounds could inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The introduction of substituents like benzyl groups enhances their binding affinity to these enzymes, suggesting that this compound could be a promising candidate for further development as an antitumor agent .

2. Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. The presence of the thiazole ring contributes to its effectiveness by disrupting microbial cell functions.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

This table illustrates the compound's effectiveness against common pathogens, indicating its potential use as an antimicrobial agent in clinical settings .

Biological Research Applications

1. Mechanistic Studies
this compound serves as a valuable tool in mechanistic studies of enzyme inhibition and cellular signaling pathways. Its structural characteristics allow researchers to explore interactions with specific proteins, providing insights into the molecular mechanisms underlying disease processes.

Case Study:
In vitro studies have shown that this compound can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Such findings highlight its utility in drug discovery programs aimed at developing targeted therapies.

2. Drug Development
The compound's unique chemical structure makes it a candidate for further modification and optimization in drug development processes. Researchers are investigating analogs of this compound to enhance its pharmacological properties and reduce toxicity.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit tubulin polymerization, thereby disrupting the mitotic process in cancer cells . This leads to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The target’s thiazole ring (vs.
  • Substituent Effects: The N-benzyl group in the target contrasts with electron-withdrawing (e.g., cyanomethyl in 23) or bulky (e.g., phenoxy in 24) substituents in analogues, which could influence solubility and target selectivity .

Antitumor Activity Trends from

highlights critical structure-activity relationships (SARs) in acetamide and propanamide derivatives (Table 2).

Table 2: Antitumor Activity of Acetamide Analogues (MGI% Values)

Compound ID Substituent on Acetamide Nitrogen Core Structure MGI% (Activity)
7 4-Chlorophenyl Quinazolinone-thioether 47%
8 4-Fluorophenyl Quinazolinone-thioether 7%
10 3,4,5-Trimethoxyphenyl Quinazolinone-thioether 24%
Propanamide analogues (14–20) Varied substituents Quinazolinone-thioether Generally higher than acetamides

Key Insights :

  • Electron-Withdrawing Groups : Chlorine (Compound 7) enhances activity compared to fluorine (Compound 8), suggesting halogen size and electronegativity modulate potency .
  • Propanamide vs. Acetamide : Propanamide derivatives (e.g., 14–20) exhibit superior antitumor activity, likely due to increased conformational flexibility. However, the target’s bulky benzyl groups may compensate for the shorter acetamide chain by enhancing hydrophobic interactions .
  • Aromatic Substitution : The target’s 4-methylbenzyl group mirrors the trimethoxyphenyl group in Compound 10, which shows moderate activity (24% MGI%). This suggests the methyl group may balance lipophilicity without excessive steric bulk.

Thiazole-Based Analogues from

N-(4-Phenyl-2-thiazolyl)acetamide () shares the thiazole-acetamide framework but lacks the thioether and benzyl groups.

Comparison :

  • The N-benzyl substituent may enhance blood-brain barrier penetration compared to simpler phenyl groups.

Biological Activity

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by a unique structure that enhances its biological activity. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

Property Details
Molecular Formula C20_{20}H20_{20}N2_{2}O_{S}$$$$_{2}
Molecular Weight 368.5 g/mol
CAS Number 941982-13-4

The compound features a thiazole ring, a benzyl group, and a 4-methylbenzylthio substituent, which are critical for its biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows it to interact with various microbial targets, leading to inhibition of growth in bacterial and fungal strains. The compound has been shown to be effective against multiple pathogens, although specific strains and mechanisms remain under investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance, derivatives of thiazole, including this compound, have demonstrated notable inhibitory effects on cancer cell proliferation. In particular:

  • Cell Lines Tested : Human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM).
  • Inhibition Rates : Certain derivatives exhibited up to 71% inhibition of cell proliferation at concentrations around 50 μM .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth. This suggests that the compound may disrupt the mitotic spindle formation necessary for cell division .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis method.
  • Introduction of the 4-Methylbenzylthio Group : A nucleophilic substitution reaction is used to attach the thio group.
  • Benzylation : The final step involves introducing the benzyl moiety through acylation reactions.

These synthetic routes can be optimized for yield and efficiency in both laboratory and industrial settings.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Fallah-Tafti et al. (2011) : This study focused on various thiazolyl N-benzyl-substituted acetamides, highlighting their anticancer activities against specific human cancer cell lines .
  • In Vitro Studies : Various in vitro assays have confirmed that compounds within this class can induce apoptosis in cancer cells via different biochemical pathways, including caspase activation assays .
  • Mechanistic Studies : Investigations into the mode of action have revealed that some derivatives may act as Src kinase inhibitors while also demonstrating alternative pathways for anticancer activity .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediates .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Tips
CyclizationThiourea, α-bromoacetic acid, NaOH, DMF, 70°CUse inert atmosphere to prevent oxidation
Thioether formation4-Methylbenzyl bromide, K₂CO₃, DCMStir for 12–16 hours for complete substitution
Acetamide couplingBenzylamine, EDCI/HOBt, acetonitrileActivate carboxylic acid prior to coupling

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Compound purity : Impurities >5% can skew IC₅₀ values. Validate purity via NMR (δ 7.2–7.4 ppm for aromatic protons) and LC-MS .
  • Solubility limitations : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Q. Methodological recommendations :

  • Dose-response normalization : Compare activities using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural cross-validation : Confirm stereochemistry via X-ray crystallography (SHELXL refinement ) or circular dichroism .

Basic: What spectroscopic techniques confirm the molecular structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include thiazole C-H (δ 7.4–7.6 ppm) and acetamide NH (δ 8.1–8.3 ppm) .
  • High-resolution MS : Exact mass calculation (C₂₀H₂₁N₂OS₂: [M+H]⁺ = 369.1054) confirms molecular formula .
  • IR spectroscopy : Stretching vibrations for C=O (1710 cm⁻¹) and S-C (650 cm⁻¹) validate functional groups .

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsPurpose
¹H NMRδ 2.35 ppm (CH₃ of 4-methylbenzyl), δ 4.55 ppm (CH₂ of acetamide)Substituent identification
LC-MSRetention time: 6.8 min (C18 column, acetonitrile/water)Purity assessment

Advanced: What strategies improve the bioavailability of this compound?

Answer:
Physicochemical challenges :

  • Low aqueous solubility (logP ~3.5) .
  • Metabolic instability due to thioether oxidation .

Q. Optimization approaches :

  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in cancer models .
  • CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to prolong half-life .

Basic: What in vitro models evaluate its anticancer potential?

Answer:

  • Cell viability assays : MTT or resazurin-based tests on human cancer lines (e.g., A549, HepG2) .
  • Mechanistic studies :
    • Enzyme inhibition : Assess kinase or tubulin polymerization activity (IC₅₀ values <10 μM suggest potency) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. Table 3: Representative Anticancer Activity Data

Cell LineIC₅₀ (μM)Assay TypeReference
MCF-712.3 ± 1.2MTT, 48h
HCT-1168.7 ± 0.9SRB

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to DprE1 (Mycobacterium tuberculosis target; ΔG < -8 kcal/mol suggests strong affinity) .
  • QSAR studies : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial log₁₀(MIC) .
  • ADMET prediction : SwissADME evaluates BBB permeability and hepatotoxicity risks .

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